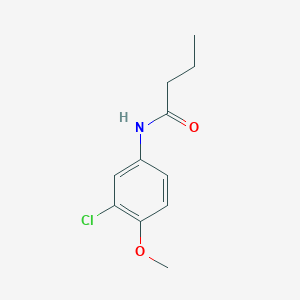![molecular formula C18H21NO5S B245160 (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as TTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTPA is a derivative of phenoxyacetic acid and is known for its unique chemical properties, which make it an excellent candidate for a wide range of research applications. In
作用機序
The mechanism of action of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the inhibition of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. PTPs remove phosphate groups from tyrosine residues on proteins, which can either activate or deactivate signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid binds to the active site of PTPs and prevents them from removing phosphate groups, thereby inhibiting their activity. This leads to the activation of downstream signaling pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the immune response. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, its potency may vary depending on the specific PTP isoform being targeted.
将来の方向性
There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. One area of research is the development of more selective PTP inhibitors that can target specific isoforms of PTPs. This could lead to the development of more effective and targeted therapies for diseases such as cancer and diabetes. Another area of research is the investigation of the role of PTPs in other physiological processes, such as immune function and inflammation. Finally, the potential use of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid as a tool for studying PTPs and their role in cellular signaling pathways should be explored further.
Conclusion
In conclusion, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, or (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is a potent inhibitor of PTPs and has been used to study the role of these enzymes in various physiological processes. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, including the development of more selective PTP inhibitors and the investigation of the role of PTPs in other physiological processes.
合成法
The synthesis of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that begins with the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 4-aminophenol. The resulting product is then reacted with chloroacetic acid to form the final product, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. The synthesis method of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been extensively studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been widely used in scientific research due to its unique chemical properties. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PTPs in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the potential therapeutic applications of PTP inhibitors in the treatment of cancer, diabetes, and other diseases.
特性
分子式 |
C18H21NO5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-11-9-12(2)14(4)18(13(11)3)25(22,23)19-15-5-7-16(8-6-15)24-10-17(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
InChIキー |
PDYPYYNWWFAORU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)



![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)
![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![3-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245096.png)
![2-fluoro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245097.png)
![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)